molecular formula C16H22N2O4 B11022537 Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

カタログ番号: B11022537
分子量: 306.36 g/mol
InChIキー: BNJMYIIVLSUHJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a piperazine derivative characterized by a 2-methoxyphenylacetyl moiety attached to the nitrogen of the piperazine ring and an ethyl carboxylate group at the 1-position. This structural motif is commonly associated with biological activity, particularly in targeting serotonin (5-HT) receptors, as the 2-methoxyphenyl group is a known pharmacophore for 5-HT1A receptor binding .

特性

分子式

C16H22N2O4

分子量

306.36 g/mol

IUPAC名

ethyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-13-6-4-5-7-14(13)21-2/h4-7H,3,8-12H2,1-2H3

InChIキー

BNJMYIIVLSUHJC-UHFFFAOYSA-N

正規SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC

溶解性

>46 [ug/mL] (The mean of the results at pH 7.4)

製品の起源

United States

準備方法

合成経路と反応条件

4-[(2-メトキシフェニル)アセチル]ピペラジン-1-カルボン酸エチルの合成は、通常、以下の手順を含みます。

工業的製造方法

この化合物の工業的製造には、同様の合成経路が使用される可能性がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を保証するために、連続フローリアクターと自動合成プラットフォームの使用が含まれます。

化学反応の分析

科学研究への応用

4-[(2-メトキシフェニル)アセチル]ピペラジン-1-カルボン酸エチルは、科学研究でいくつかの用途があります。

    化学: より複雑なピペラジン誘導体の合成における中間体として使用されます。

    生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。

    医学: 特に、さまざまな生物学的標的に対する相互作用能力のために、薬剤開発における潜在的な用途について調査されています。

    産業: 医薬品や農薬の製造に使用されます。

科学的研究の応用

Scientific Research Applications

The compound has been studied for its diverse applications in several fields:

Medicinal Chemistry

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate serves as a precursor for synthesizing various pharmacologically active agents. Its structural similarity to biologically active molecules makes it a valuable building block in drug development.

Biological Studies

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential, demonstrating efficacy in reducing inflammation in animal models.
  • Antitumor Activity: In vitro studies have indicated that it may inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.

The following tables summarize the biological activities observed for Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate:

Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Anti-inflammatory Activity

Evaluated using the carrageenan-induced paw edema model:

Treatment GroupPaw Edema Reduction (%)
Control0
Standard Drug (Ibuprofen)70
Test Compound (100 mg/kg)60

Antitumor Activity

In vitro cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MCF-715
HeLa22

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's derivatives:

  • Synthesis of Derivatives: Research has focused on modifying the piperazine core to enhance biological activity. For instance, derivatives with different substituents have been synthesized and evaluated for their antimicrobial and anticancer properties.
  • Therapeutic Potential: A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of piperazine derivatives bearing various functional groups, demonstrating their potential as anticancer agents through in vitro assays .

作用機序

類似の化合物との比較

類似の化合物

    4-(2-メトキシフェニル)-1-ピペラジンカルボン酸エチル: 構造が似ていますが、アセチル基がありません。

    1-[2-エトキシ-2-(3-ピリジニル)エチル]-4-(2-メトキシフェニル)ピペラジン: アセチル基の代わりにピリジン環が含まれています。

独自性

4-[(2-メトキシフェニル)アセチル]ピペラジン-1-カルボン酸エチルは、2-メトキシフェニルアセチル基とエチルエステル基の両方が存在するため、独自です。これらの官能基の組み合わせにより、生物学的標的への結合親和性を高め、薬物動態プロファイルを改善することができます。

生物活性

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is characterized by the following structural formula:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

The compound features a piperazine core, which is known for its versatility in drug design. The presence of the methoxyphenyl and acetyl groups enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit various antimicrobial properties. Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate has shown promising activity against several bacterial strains. In vitro studies demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

Bacterial Strain MIC (µg/mL) Standard Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus12.52
Escherichia coli252

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various derivatives, it was found that certain piperazine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably higher than that of traditional NSAIDs like diclofenac, suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate. Variations in substituents on the piperazine ring and the aromatic groups have been systematically studied.

Key Findings from SAR Studies

  • Substituent Variations : Modifications to the methoxy group on the phenyl ring significantly influenced D3 dopamine receptor activity, with certain analogs demonstrating enhanced selectivity and potency .
  • Piperazine Modifications : Alterations to the piperazine nitrogen atoms resulted in varied pharmacological profiles, impacting both efficacy and side effect profiles.

Experimental Models

In vivo experiments using murine models have shown that compounds similar to ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate exhibit significant effects on behavioral responses associated with anxiety and depression, indicating a possible mechanism of action through serotonin and dopamine pathways .

類似化合物との比較

Key Structural Insights :

  • Piperazine vs.
  • Substituent Effects : Replacement of the acetyl group with bulkier moieties (e.g., sulfonamides in or indole-ethyl groups in ) alters lipophilicity and pharmacokinetic profiles. For instance, sulfonamide derivatives exhibit higher molecular weights and logP values, which may reduce blood-brain barrier permeability .

Key Challenges :

  • The acetyl group in Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate may necessitate protection/deprotection strategies during synthesis to prevent undesired side reactions.

Physicochemical Properties

Property Ethyl 4-[(2-Methoxyphenyl)Acetyl]Piperazine-1-Carboxylate p-MPPI 18F-FCWAY
Molecular Weight ~361 g/mol ~579 g/mol ~438 g/mol
logP (Predicted) ~2.5 ~4.1 ~3.8
Hydrogen Bond Donors 0 1 1
Key Functional Groups Ethyl carboxylate, acetyl Iodobenzamido, pyridinyl Fluorocyclohexanecarboxamide

Implications :

  • Lower logP of the target compound suggests better aqueous solubility than p-MPPI or 18F-FCWAY, favoring oral bioavailability.
  • Lack of hydrogen bond donors may reduce off-target interactions compared to amide-containing analogs .

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via acylation of the piperazine core. A common approach involves coupling 2-methoxyphenylacetic acid derivatives with ethyl piperazine-1-carboxylate using activating agents like ethyl chloroformate under basic conditions (e.g., N,N-diisopropylethylamine) in dichloromethane (DCM) . Optimization strategies include:

  • Temperature control : Reactions performed at 0–25°C minimize side reactions.
  • Catalyst selection : Use of coupling agents (e.g., EDC/HOAt) improves acyl transfer efficiency .
  • Purification : Flash chromatography (silica gel, acetone/chloroform gradients) or crystallization (ethyl acetate/propan-2-ol) enhances purity .
    Yield improvements (>90%) are achievable by stoichiometric tuning (1.5–2.0 eq. of acylating agent) and extended reaction times (48–72 hours) .

Basic: How is the structural integrity of Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate validated post-synthesis?

Answer:
Structural confirmation employs:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.4–4.2 ppm (piperazine and methoxy protons), and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C-NMR : Carbonyl signals (δ 165–170 ppm for ester and acetyl groups) and methoxy carbons (δ 55–56 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, confirming piperazine chair conformation and acetyl group orientation .
  • Mass spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., m/z 349.4 [M+H]⁺) .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) of this piperazine derivative?

Answer:
SAR studies focus on modifying:

  • Piperazine substituents : Introducing fluorophenyl or hydroxyethyl groups alters receptor binding (e.g., 5-HT₁A/5-HT₂ antagonism) .
  • Acetyl group variations : Replacing 2-methoxyphenyl with heteroaryl groups (e.g., pyridinyl) enhances selectivity for kinase targets .
  • Ester hydrolysis : Converting the ethyl ester to carboxylic acid improves aqueous solubility for in vivo assays .
    Biological validation includes:
  • In vitro assays : Competitive binding (radioligand displacement) for serotonin/dopamine receptors .
  • Enzyme inhibition : IC₅₀ determination against PI3K/Akt/mTOR pathways via fluorescence polarization .

Advanced: How can computational modeling predict target interactions and pharmacokinetic properties?

Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with 5-HT₁A receptors (PDB: 7E2Z). Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the piperazine and acetyl groups .
  • DFT calculations : Gaussian09 optimizes geometry and computes electrostatic potential maps, identifying nucleophilic regions (e.g., methoxy oxygen) for electrophilic attack .
  • ADMET prediction : SwissADME estimates logP (~2.8), moderate blood-brain barrier permeability, and CYP3A4 metabolism liabilities .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Answer:

  • Rodent models :
    • Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS plasma analysis (t₁/₂ = 3–5 hours) .
    • Neuropharmacology : Forced swim test (FST) in mice evaluates antidepressant-like activity via 5-HT₁A modulation .
  • Tissue distribution : Radiolabeled compound (¹⁴C or ¹⁸F isotopes) tracks accumulation in brain/liver .
  • Toxicity : OECD Guideline 407-compliant 28-day repeated-dose studies in rats assess hepatorenal safety .

Advanced: How are spectral contradictions resolved during structural characterization?

Answer:
Discrepancies in NMR/IR data arise from:

  • Tautomerism : Piperazine ring puckering or acetyl group rotation alters peak splitting. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria .
  • Impurity interference : HSQC and HMBC correlations differentiate byproduct signals (e.g., unreacted starting materials) .
  • Crystallographic validation : SHELXL refinement resolves ambiguous NOEs or coupling constants by comparing experimental/theoretical bond distances .

Advanced: What experimental designs address conflicting biological activity reports (e.g., 5-HT₁A vs. 5-HT₂ receptor affinity)?

Answer:

  • Receptor subtype profiling : Radioligand binding assays using CHO-K1 cells transfected with human 5-HT₁A/5-HT₂A receptors (Kᵢ values <100 nM indicate selectivity) .
  • Functional assays : Calcium flux (FLIPR) or cAMP accumulation tests verify agonist/antagonist behavior .
  • Knockout models : 5-HT₁A receptor-deficient mice isolate off-target effects (e.g., σ-receptor binding) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。